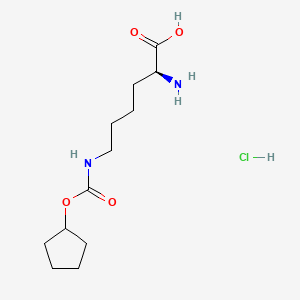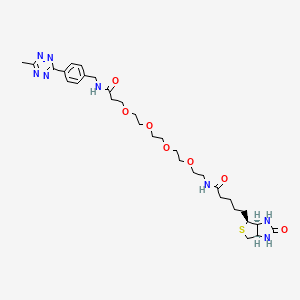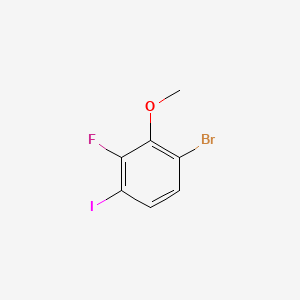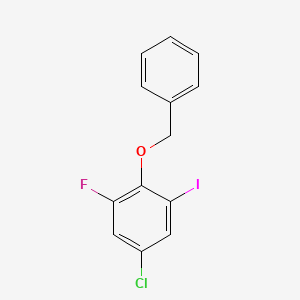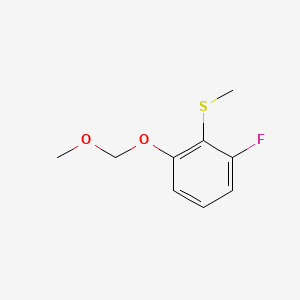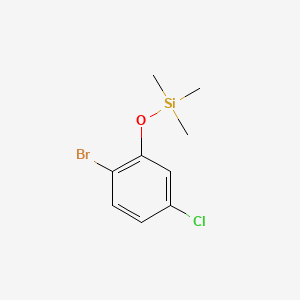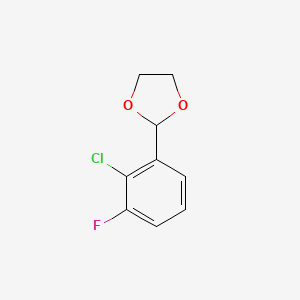
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane (2CFD) is an organic compound that is used in a variety of scientific research applications. It is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. 2CFD is a versatile compound that has many different uses in research, including in the synthesis of other compounds, in biochemical and physiological experiments, and in drug discovery.
Applications De Recherche Scientifique
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a starting material for the synthesis of other compounds. This compound can also be used in biochemical and physiological experiments, or as a drug discovery tool. This compound has been used in the synthesis of a variety of compounds, including 2-chloro-3-fluorophenyl-1,3-dioxolane-4-carboxylic acid, which is a useful intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. The chlorine and fluorine substitutions on the phenyl ring allow this compound to interact with a variety of biological molecules. The dioxolane bridge is a key component of this compound’s mechanism of action. This bridge allows this compound to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. This compound has also been shown to modulate the activity of enzymes and proteins, as well as to inhibit the growth of certain types of cells. Additionally, this compound has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations for lab experiments. One advantage is its small size, which makes it easy to use in a variety of experiments. Additionally, this compound is a versatile compound that can be used in a variety of scientific research applications. However, this compound is a highly reactive compound, which can make it difficult to work with in some experiments. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that has many potential applications in scientific research. In the future, this compound could be used in the development of new drugs and therapies, as well as in the synthesis of other compounds. Additionally, this compound could be used in the development of new diagnostic tools and treatments for a variety of diseases. Finally, this compound could be used in the development of new materials and technologies.
Méthodes De Synthèse
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is synthesized through a three-step process that begins with the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate. This reaction forms an intermediate that is then reacted with sodium hydroxide to form the dioxolane bridge. The final step is the reaction of the intermediate with ethyl acetate to form the desired product, this compound.
Propriétés
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIOEPIANDOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






